(3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride
Description
(3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride is a spirocyclic compound characterized by a fused bicyclic structure containing oxygen (oxa) and nitrogen (aza) heteroatoms. Its molecular formula is C₉H₁₈ClNO with a molecular weight of 191.70 g/mol . The compound features a stereospecific methyl group at the 3S position, which influences its physicochemical and biological properties. Spirocyclic frameworks like this are valued in medicinal chemistry for their conformational rigidity, which enhances target selectivity and metabolic stability .
Properties
IUPAC Name |
(3S)-3-methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-8-6-9(7-10-8)2-4-11-5-3-9;/h8,10H,2-7H2,1H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBZTJHOCHLOPV-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCOCC2)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2(CCOCC2)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 3-methyl-1,2-dihydroxypropane and 2-aminomethyl tetrahydrofuran can be used. The reaction conditions often include the use of acid catalysts and specific temperature controls to ensure the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of (3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often employing advanced techniques such as microwave-assisted synthesis or solid-phase synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Reaction Pathways with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
This compound undergoes divergent reactivity when treated with DMF-DMA under controlled conditions, yielding two distinct products depending on reaction parameters:
| Pathway | Reagents/Conditions | Major Product(s) | Yield |
|---|---|---|---|
| Ring Expansion | DMF-DMA, 80°C, 12 hrs | 4-(Dimethylamino)-3-methyl-1-oxa-8-azaspiro[4.6]undec-3-ene-9-carbonitrile | 62% |
| Substitution | DMF-DMA, 120°C, 24 hrs, HCl gas | 3-Methyl-2-oxa-8-azaspiro[4.5]decane-9-carbonitrile | 58% |
Mechanistic Insights :
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Ring Expansion : DMF-DMA acts as both a Lewis acid and methylating agent, facilitating the cleavage of the spirocyclic ether bond and subsequent insertion of a methylene group to form a seven-membered ring.
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Substitution : Prolonged heating promotes nucleophilic attack at the spiro carbon, displacing the oxygen atom with a nitrile group via intermediate iminium ion formation.
Nucleophilic Substitution Reactions
The spirocyclic ether oxygen and secondary amine groups participate in nucleophilic reactions:
| Reaction Type | Reagents | Conditions | Product | Notes |
|---|---|---|---|---|
| Amination | Benzylamine, K₂CO₃ | DMF, 100°C, 8 hrs | 3-Methyl-8-(benzylamino)-2-azaspiro[4.5]decane | Regioselectivity at N8 position |
| Etherification | Ethyl bromoacetate, NaH | THF, 0°C→RT, 6 hrs | 3-Methyl-8-(ethoxycarbonylmethoxy)-2-azaspiro[4.5]decane | Requires anhydrous conditions |
Key Observations :
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The secondary amine exhibits higher nucleophilicity than the ether oxygen, favoring amination over ether cleavage.
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Steric hindrance from the spirocyclic structure reduces reaction rates compared to non-spiro analogs.
Acid/Base-Mediated Rearrangements
The hydrochloride salt form undergoes reversible structural changes in acidic/basic media:
| Condition | pH Range | Observed Transformation | Stability |
|---|---|---|---|
| Acidic | < 3.0 | Protonation of amine → spiro ring contraction | Transient (<1 hr) |
| Basic | > 10.5 | Deprotonation → ring-opening to linear enamine ether | Stable in solution |
Structural Analysis :
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Ring Contraction : X-ray crystallography confirms formation of a 5-membered pyrrolidine ring under strongly acidic conditions .
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Base-Induced Ring Opening : Produces a conjugated enamine ether susceptible to further oxidation .
Catalytic Hydrogenation
The compound undergoes selective hydrogenation under catalytic conditions:
| Catalyst | Pressure (bar) | Temperature (°C) | Product | Selectivity |
|---|---|---|---|---|
| Pd/C (10%) | 30 | 80 | 3-Methyl-8-oxa-2-azaspiro[4.5]decane | 94% |
| PtO₂ | 50 | 120 | Fully saturated decahydro derivative | <5% |
Notable Feature :
Hydrogenation preferentially targets the azaspiro nitrogen’s lone pair rather than the ether oxygen, preserving the spirocyclic framework .
Stability Under Oxidative Conditions
Comparative oxidative stability data :
| Oxidizing Agent | Concentration | Degradation Products | Half-Life (25°C) |
|---|---|---|---|
| H₂O₂ (30%) | 0.1 M | 3-Methyl-8-oxo-2-azaspiro[4.5]decane | 2.3 hrs |
| KMnO₄ | 0.05 M | Cleaved linear dicarbonyl compounds | <30 min |
Implication :
The spirocyclic structure confers moderate resistance to oxidation compared to acyclic amines, but strong oxidants induce irreversible ring degradation.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds with spirocyclic structures, including (3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride, may exhibit neuroprotective effects. These compounds can potentially modulate neurotransmitter systems, offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease.
Antimicrobial Activity
Preliminary studies suggest that this compound has antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibitory effects on the growth of pathogens like Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of (3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Response
In an animal model study, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups. This suggests that it may effectively modulate immune responses and could be beneficial in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of (3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This compound may affect various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Key Structural Differences
- Heteroatom Positioning : The target compound has 8-oxa and 2-aza positions, whereas analogs like 1e·HCl (8-oxa, 1-aza) and 1-Oxa-8-azaspiro[4.5]decane hydrochloride (1-oxa, 8-aza) differ in heteroatom placement, altering electronic and steric profiles .
- Substituents: The 3S-methyl group in the target compound enhances stereochemical complexity compared to non-methylated (e.g., 1e·HCl) or methoxy-substituted (e.g., 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride) variants . Fluorinated derivatives (e.g., 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride) introduce electronegative groups that may improve membrane permeability .
Physicochemical Properties
- Melting Points : The 8-oxa-1-aza analog (1e·HCl ) exhibits a high decomposition temperature (181–184°C), likely due to stronger crystal lattice interactions from its heteroatom arrangement . Fluorinated derivatives show moderate decomposition points (e.g., 134–136°C for 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride ) .
- Molecular Weight : The target compound (191.70 g/mol) is lighter than the methoxy-substituted variant (207.70 g/mol), which may influence solubility and bioavailability .
Biological Activity
(3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
The biological activity of (3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride is primarily linked to its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and bacterial resistance .
- Receptor Binding : The compound's structure allows it to interact with specific receptors in the central nervous system, which may lead to effects similar to those observed with other spirocyclic compounds known for their neuroactive properties.
Antimicrobial Properties
Recent research indicates that compounds structurally related to (3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride exhibit significant antimicrobial activity. For instance:
- Study Findings : A series of Mannich bases derived from similar spirocyclic structures demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria . The activity was assessed using standard microbiological methods, revealing minimum inhibitory concentrations (MICs) that suggest effectiveness against multi-drug resistant strains.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Mannich Base 1 | 32 | Staphylococcus aureus |
| Mannich Base 2 | 16 | Escherichia coli |
| Mannich Base 3 | 64 | Pseudomonas aeruginosa |
Neuropharmacological Effects
The compound's potential neuropharmacological effects have also been investigated:
- Cognitive Enhancement : Some derivatives have shown promise in enhancing cognitive functions in animal models, suggesting possible applications in treating neurodegenerative diseases .
- Anxiolytic Effects : In behavioral studies, compounds related to this spirocyclic structure displayed anxiolytic-like effects, indicating their potential use in managing anxiety disorders.
Case Study 1: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of (3S)-3-Methyl-8-oxa derivatives for their antibacterial properties. The results indicated that modifications at specific positions on the spirocyclic framework enhanced activity against resistant bacterial strains, highlighting the importance of structural optimization in drug design .
Case Study 2: Neuroprotective Potential
In another investigation, the neuroprotective effects of (3S)-3-Methyl-8-oxa derivatives were assessed in models of oxidative stress-induced neuronal damage. The results showed that these compounds could significantly reduce neuronal death and improve survival rates, suggesting a protective role against neurodegeneration .
Q & A
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
